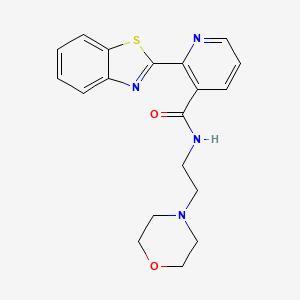

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT)” is one of the key materials for making naphthalene . It’s worth noting that the structure of MMT is similar to the compound you’re asking about, but it’s not exactly the same.

Synthesis Analysis

Two aromatic imidazole-functionalized ligands (BTZ-PI-OH and BTZ-IM-OH) and their difluoroboron complexes (BTZ-PI-BF2 and BTZ-IM-BF2) were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of these compounds was characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .Physical and Chemical Properties Analysis

The photophysical, electrochemical properties and thermal stability of the ligands and the difluoroboron complexes were systematically investigated . The ligands exhibited dual fluorescence (enol emission and keto emission) due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) in solution .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Apoptosis-inducing Agents

A study focused on the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazole derivatives, highlighting one compound displaying significantly improved antiproliferative activity against various human cancer cell lines. This derivative induced apoptosis and cell cycle arrest at the G1 phase in A549 cells, suggesting potential as anticancer agents (Zhang et al., 2018).

Antimicrobial Activity

Research into 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole demonstrated these compounds' effectiveness against various bacterial and fungal species. Their structural makeup allows for significant antimicrobial properties, potentially useful in developing new antimicrobial agents (Patel & Shaikh, 2010).

Electrochemical Synthesis Techniques

Electrochemical methods were applied for synthesizing disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. This approach highlights an innovative pathway for creating disulfide bonds, which could be beneficial in various scientific research applications, including material science and synthetic chemistry (Esmaili & Nematollahi, 2013).

Structural and Spectral Analysis

The structural and spectral analysis of compounds similar to 2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide, such as mannich bases and benzimidazole derivatives, provides insights into their molecular configurations and potential applications. These analyses contribute to understanding the physicochemical properties and reactivity of such compounds, supporting their application in drug design and material science (Franklin et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQUGYCJRBIQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{2-[(adamantan-1-yl)formamido]-3-methylbutanamido}benzoate](/img/structure/B2755184.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)